![molecular formula C14H26O2 B13788918 (4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)
(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane is a complex organic compound characterized by its unique stereochemistry and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the dioxane ring: This can be achieved through a cyclization reaction involving appropriate diols and aldehydes or ketones under acidic or basic conditions.
Introduction of the ethyl and trimethyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides and strong bases.
Addition of the pent-3-en-2-yl group: This step may involve a Grignard reaction or other organometallic coupling reactions to attach the pent-3-en-2-yl group to the dioxane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane can be used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. For example, modifications to the dioxane ring or the attached groups could yield compounds with antimicrobial, antiviral, or anticancer activities.
Industry
In industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific functional groups and their interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane
- (4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-hex-3-en-2-yl]-1,3-dioxane
- (4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-but-3-en-2-yl]-1,3-dioxane
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the pent-3-en-2-yl group. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds with different substituents or stereochemistry.
Propriétés
Formule moléculaire |
C14H26O2 |
|---|---|
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane |
InChI |
InChI=1S/C14H26O2/c1-7-9-10(3)13-11(4)12(8-2)15-14(5,6)16-13/h7,9-13H,8H2,1-6H3/b9-7+/t10-,11-,12+,13-/m1/s1 |
Clé InChI |
RFIVKXDDAUPFNO-ZKZUUQSPSA-N |
SMILES isomérique |
CC[C@H]1[C@H]([C@H](OC(O1)(C)C)[C@H](C)/C=C/C)C |
SMILES canonique |
CCC1C(C(OC(O1)(C)C)C(C)C=CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


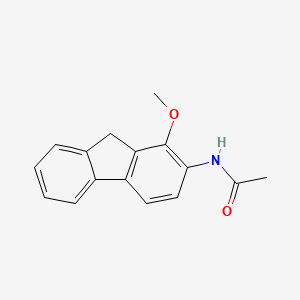
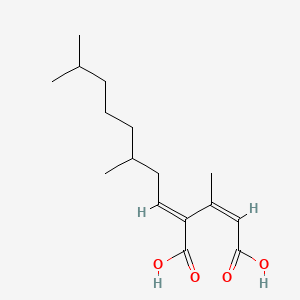
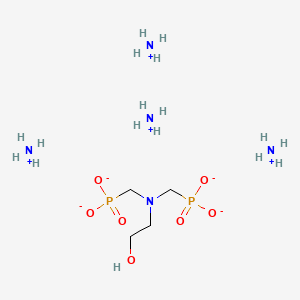



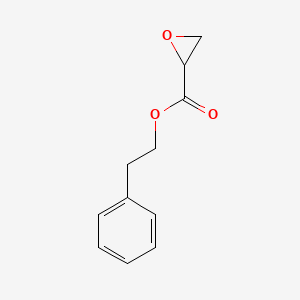

![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788862.png)

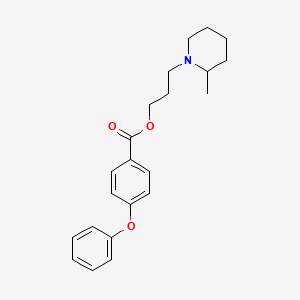

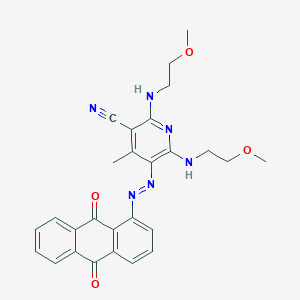
![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
